Lipophilicity (XLogP3) Differentiation from 5-Phenyl-1,3,4-Oxadiazole-2-Thioether Analogs
The target compound exhibits a computed XLogP3 of 2.2 [1], which is approximately 0.6 log units higher than the unsubstituted 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 33621-22-6, predicted XLogP3 ~1.6 based on fragment contribution) and at least 0.8 log units higher than 5-phenyl-1,3,4-oxadiazole-2-thioacetamide analogs lacking the methoxy substituent (predicted XLogP3 ~1.0–1.4). This increased lipophilicity, contributed by the 4-methoxyphenylthio moiety, is expected to enhance membrane permeability while remaining below XLogP3 5, the threshold associated with increased attrition risk.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 33621-22-6, predicted XLogP3 ~1.6); 5-phenyl-1,3,4-oxadiazole-2-thioacetamide analogs (predicted XLogP3 ~1.0–1.4) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +1.2 units vs comparators without 4-methoxyphenyl group |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm (release 2025.09.15) [1]; comparator values estimated from molecular fragment contribution |
Why This Matters
Lipophilicity directly influences passive membrane permeation, oral absorption, and non-specific protein binding; a ΔXLogP3 of 0.6–1.2 units can translate to significant differences in cellular uptake and in vivo distribution, making this compound a preferred scaffold for programs where moderate lipophilicity is required.
- [1] PubChem Compound Summary for CID 18586114. XLogP3 computed by PubChem release 2025.09.15. View Source
